1-Amino-2-mercaptoethane-1-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-mercaptoethane-1-sulfinic acid, also known as L-cysteinesulfinic acid, is an organic compound with the molecular formula HO2SCH2CH(NH2)CO2H. This compound is a derivative of cysteine, an amino acid, and contains both an amino group and a sulfinic acid group. It is known for its role as an endogenous agonist of metabotropic receptors coupled to the stimulation of phospholipase D (PLD) activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-2-mercaptoethane-1-sulfinic acid can be synthesized through various methods. One common approach involves the oxidation of cysteine using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction typically proceeds as follows: [ \text{Cysteine} + \text{H}_2\text{O}_2 \rightarrow \text{L-cysteinesulfinic acid} ]
Industrial Production Methods
In industrial settings, the production of 1-amino-2-mercaptoethane-1-sulfinic acid may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of oxidizing agents and reaction parameters can be optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-mercaptoethane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: It can be reduced back to cysteine.
Substitution: The amino and sulfinic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Cysteine.
Substitution: Derivatives with modified amino or sulfinic acid groups.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-mercaptoethane-1-sulfinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its role in cellular signaling pathways, particularly those involving PLD activity.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its interaction with metabotropic receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-amino-2-mercaptoethane-1-sulfinic acid involves its interaction with metabotropic receptors, particularly those coupled to PLD activity. Upon binding to these receptors, it induces a dose-dependent increase in PLD activity, which plays a crucial role in various cellular processes, including membrane trafficking and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: A precursor to 1-amino-2-mercaptoethane-1-sulfinic acid, containing a thiol group instead of a sulfinic acid group.
Cysteine sulfonic acid: An oxidized form of cysteine with a sulfonic acid group.
Methionine sulfoxide: Contains a sulfoxide group instead of a sulfinic acid group.
Uniqueness
1-Amino-2-mercaptoethane-1-sulfinic acid is unique due to its specific interaction with metabotropic receptors and its role in stimulating PLD activity. This distinguishes it from other sulfur-containing amino acids and derivatives, which may not exhibit the same biological activity or receptor specificity .
Eigenschaften
Molekularformel |
C2H7NO2S2 |
---|---|
Molekulargewicht |
141.22 g/mol |
IUPAC-Name |
1-amino-2-sulfanylethanesulfinic acid |
InChI |
InChI=1S/C2H7NO2S2/c3-2(1-6)7(4)5/h2,6H,1,3H2,(H,4,5) |
InChI-Schlüssel |
QDYOZKNUWCMVJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(N)S(=O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.